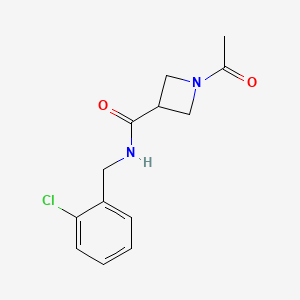
1-acetyl-N-(2-chlorobenzyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(2-chlorobenzyl)azetidine-3-carboxamide is a versatile chemical compound with diverse applications in scientific research. It is an important four-membered heterocycle used in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
Azetidines are four-membered heterocycles. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
Azetidines are building blocks for polyamines by anionic and cationic ring-opening polymerization . They can be used to produce polyamines with various structures (i.e., branched vs. linear) and degrees of control .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Evaluation
Antibacterial and Antifungal Properties : Azetidine derivatives, through the process of synthesis and structural modification, have been evaluated for their antibacterial and antifungal activities. For instance, studies have demonstrated the synthesis of azetidin-2-ones showing significant antimicrobial properties, indicative of their potential as lead compounds in drug discovery for treating microbial infections (Panchasara & Pande, 2009).
Antidepressant and Nootropic Agents : Azetidine compounds have been synthesized and tested for their central nervous system (CNS) activities, particularly as potential antidepressant and nootropic agents. Research indicates that certain azetidine derivatives exhibit promising antidepressant and cognitive-enhancing effects, underscoring their potential in developing treatments for CNS disorders (Thomas et al., 2016).
Detoxification Enzymes in Yeast : Research into the mechanisms of azetidine-2-carboxylic acid detoxification by yeast has led to the discovery of novel acetyltransferase enzymes. These enzymes acetylate and thereby detoxify azetidine-2-carboxylic acid, suggesting biotechnological applications in enhancing organismal resistance to toxic substances (Shichiri et al., 2001).
Chemical Synthesis Advances : Azetidine derivatives have been a focus in the development of novel chemical synthesis methods, including stereospecific reactions and the creation of bioactive compounds. These methodologies expand the toolkit available for synthesizing complex molecules with potential pharmaceutical applications (Stephens et al., 2013).
Zukünftige Richtungen
Azetidines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . The future directions in the field of azetidines research include the development of new reaction protocols that overcome some long-standing challenges and the development of future macromolecular architectures using these relatively exotic monomers .
Eigenschaften
IUPAC Name |
1-acetyl-N-[(2-chlorophenyl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9(17)16-7-11(8-16)13(18)15-6-10-4-2-3-5-12(10)14/h2-5,11H,6-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNSAJAWNAQQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2-chlorobenzyl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone](/img/structure/B2525484.png)
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2525487.png)
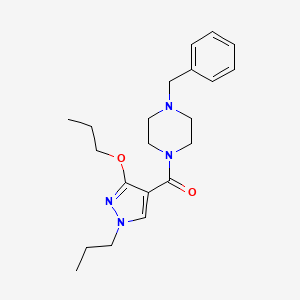
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2525491.png)
![3-[(3-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2525492.png)
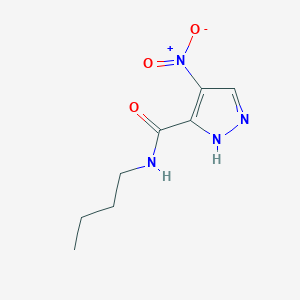

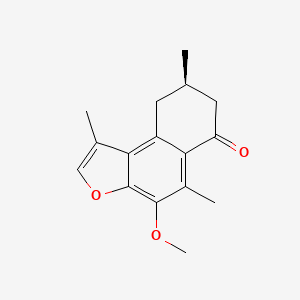
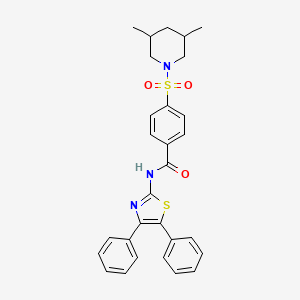
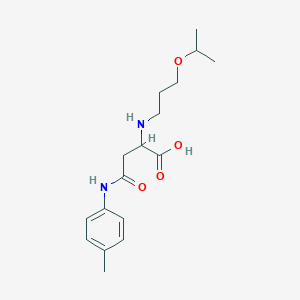
![3-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2525501.png)
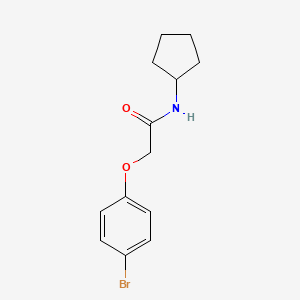
![2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2525505.png)
